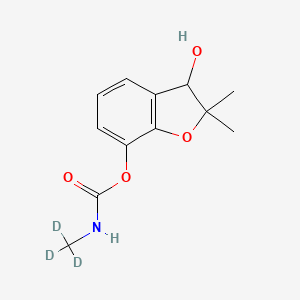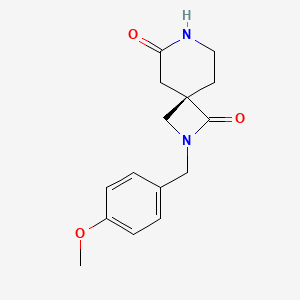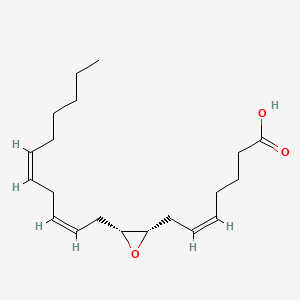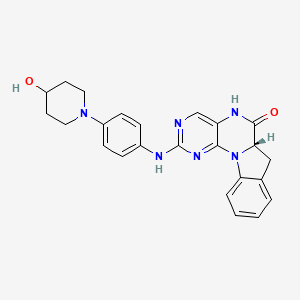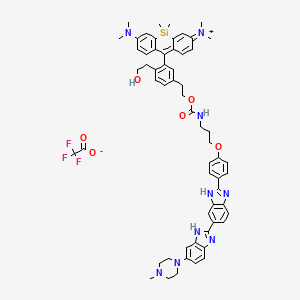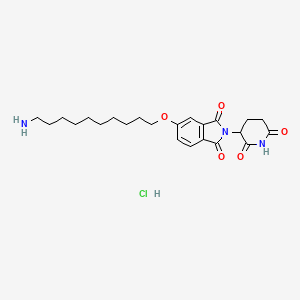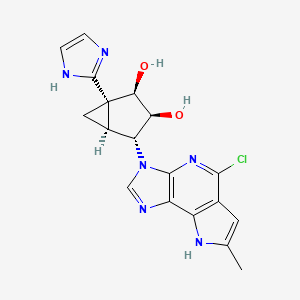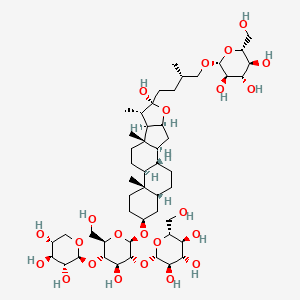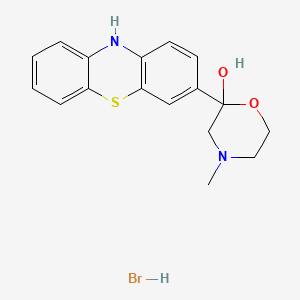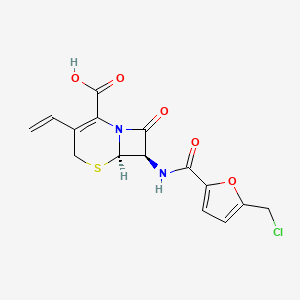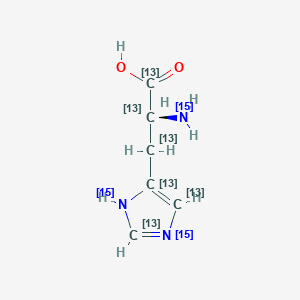
L-Histidine-13C6,15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Histidine-13C6,15N3 is a stable isotope-labeled form of L-Histidine, an essential amino acid for infants. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable for various scientific research applications . L-Histidine plays a crucial role in protein synthesis, enzyme activity, and the regulation of metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine-13C6,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the L-Histidine molecule. This process typically requires the use of isotope-labeled precursors and specialized reaction conditions to ensure the incorporation of the isotopes at the desired positions . The synthetic route may involve multiple steps, including the protection and deprotection of functional groups, as well as purification processes to obtain the final product with high isotopic purity .
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle isotope-labeled compounds. The production process involves the use of isotope-labeled starting materials and advanced synthesis techniques to achieve high yields and purity . Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, are employed to verify the isotopic composition and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Histidine-13C6,15N3 undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert L-Histidine to its corresponding reduced forms, such as histamine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine and bromine, as well as alkylating agents like methyl iodide, are commonly used.
Major Products Formed
Oxidation: Urocanic acid.
Reduction: Histamine.
Substitution: Various substituted histidine derivatives.
Scientific Research Applications
L-Histidine-13C6,15N3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Mechanism of Action
L-Histidine-13C6,15N3 exerts its effects through its role as an essential amino acid. It is involved in protein synthesis, where it is incorporated into proteins during translation . Additionally, L-Histidine acts as a precursor for the synthesis of histamine, a neurotransmitter and immune system modulator . The labeled isotopes allow researchers to track the metabolic fate of histidine and its derivatives, providing insights into their biological functions and pathways .
Comparison with Similar Compounds
Similar Compounds
L-Histidine-13C6: Labeled with carbon-13 isotopes only.
L-Histidine-15N3: Labeled with nitrogen-15 isotopes only.
L-Histidine-13C6,15N3 hydrochloride: A hydrochloride salt form of this compound.
Uniqueness
This compound is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes, which provides enhanced sensitivity and specificity in analytical studies . This dual labeling allows for more precise tracking of metabolic pathways and interactions compared to single-isotope-labeled compounds .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
164.091 g/mol |
IUPAC Name |
(2S)-2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
HNDVDQJCIGZPNO-SOVAVUQXSA-N |
Isomeric SMILES |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13C@@H]([13C](=O)O)[15NH2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



